molecular formula H2S B083152 Sulfur-32 CAS No. 13981-57-2

Sulfur-32

Cat. No.: B083152
CAS No.: 13981-57-2
M. Wt: 33.988 g/mol
InChI Key: RWSOTUBLDIXVET-IGMARMGPSA-N
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Safety and Hazards

Sulfur, including Sulfur-32, can form combustible dust concentrations in air and cause skin and eye irritation . It’s advised to handle sulfur with care, wearing protective gloves, clothing, and eye protection, and to store it in a well-ventilated place with the container tightly closed .

Future Directions

Sulfur, including Sulfur-32, is being explored for its potential in large-scale energy storage due to its relatively high abundance . Research is ongoing to address the challenges of polysulfide containment, increase sulfur loading and utilization, decrease the electrolyte/sulfur weight ratio, and ensure the stability of lithium anode material .

Mechanism of Action

Target of Action

Sulfur-32, a stable isotope of sulfur, primarily targets bacteria and fungi. It is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria . Hydrogen sulfide has a lethal action on bacteria, possibly including Propionibacterium acnes, which plays a role in acne, fungi, and parasites such as scabies mites .

Mode of Action

This compound acts as a keratolytic agent, promoting the shedding of the outer layer of the skin, and also exhibits antibacterial activity . It is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria . Hydrogen sulfide then exerts a lethal action on bacteria, fungi, and parasites .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly those related to sulfur metabolism. Sulfur occurs in various oxidation states ranging from +6 in sulfate to -2 in sulfide (H2S). Sulfate reduction can occur in both an energy-consuming assimilatory pathway and an energy-producing dissimilatory pathway . The SOX (sulfur-oxidation) system is a well-known sulfur oxidation pathway and is found in both photosynthetic and non-photosynthetic sulfur-oxidizing bacteria .

Pharmacokinetics

It may be persistent in soil but as a naturally occurring substance, it is unlikely to cause significant environmental problems . It is highly toxic to aquatic systems but tends to have a low toxicity to most other species .

Result of Action

The primary result of this compound’s action is its antibacterial and antifungal effects. By being converted to hydrogen sulfide and exerting a lethal action on bacteria, fungi, and parasites, this compound can help control conditions such as acne and scabies .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the conversion of this compound to hydrogen sulfide is partly carried out by bacteria, suggesting that the presence and activity of these bacteria in the environment can influence the efficacy of this compound . Additionally, as a naturally occurring substance, this compound’s stability and action may be affected by factors such as soil composition and aquatic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfur-32 can be isolated from natural sulfur sources through various chemical processes. One common method involves the reduction of sulfates using the Kiba reagent, which is particularly effective for preparing trace amounts of sulfur for isotopic analysis .

Industrial Production Methods: In industrial settings, sulfur is typically extracted from natural deposits, such as volcanic rocks, through smelting and refining processes. The sulfur obtained is then purified to isolate this compound for specific applications .

Chemical Reactions Analysis

Types of Reactions: Sulfur-32 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

  • Sulfur Dioxide ((\text{SO}_2))
  • Sulfur Trioxide ((\text{SO}_3))
  • Hydrogen Sulfide ((\text{H}_2\text{S}))
  • Sulfur Halides ((\text{SF}_6), (\text{SCl}_2))

Properties

IUPAC Name

sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2S/h1H2/i1+0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSOTUBLDIXVET-IGMARMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[32SH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

33.988 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13981-57-2
Record name Sulfur, isotope of mass 32
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13981-57-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Amine unit 530 was operated to substantially remove hydrogen sulfide vapors from sour gas streams using an MDEA contactor-regenerator loop. Hydrogen sulfide and carbon dioxide vapors resulting from the MDEA treatment process were collected in acid gas stream 534, exiting amine unit 530. Resultant sweet vapors were collected in sweet gas stream 532 and transferred from amine unit 530 to fractionator 540.
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Synthesis routes and methods II

Procedure details

consecutively reacting barium sulfide or strontium sulfide with excess sulfuric acid by cocurrent flowing to produce barium sulfate or strontium sulfate and hydrogen sulfide, discharging the hydrogen sulfide by degassing, then obtaining a suspension of barium sulfate or strontium sulfate after separating and washing treatment;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfur-32
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Sulfur-32
Reactant of Route 3
Sulfur-32
Reactant of Route 4
Sulfur-32
Reactant of Route 5
Sulfur-32
Reactant of Route 6
Sulfur-32

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